molecular formula C5H3BrN4O2 B15224203 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione

8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione

Cat. No.: B15224203
M. Wt: 231.01 g/mol
InChI Key: FSWLACCKCVMULY-UHFFFAOYSA-N
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Description

8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triaZines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-pyrazole with cyanogen bromide in the presence of a base, followed by cyclization to form the triazine ring . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triaZines, dehalogenated derivatives, and various cyclized heterocyclic compounds.

Scientific Research Applications

8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione involves its interaction with specific molecular targets such as kinases and enzymes. The bromine atom enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of cellular processes such as proliferation, differentiation, and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. Its ability to inhibit specific kinases and enzymes makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C5H3BrN4O2

Molecular Weight

231.01 g/mol

IUPAC Name

8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C5H3BrN4O2/c6-2-1-7-10-3(2)8-4(11)9-5(10)12/h1H,(H2,8,9,11,12)

InChI Key

FSWLACCKCVMULY-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=C1Br)NC(=O)NC2=O

Origin of Product

United States

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